molecular formula C11H15BrClN B2592590 3-[(4-Bromo-3-methylphenyl)methyl]azetidine;hydrochloride CAS No. 2470438-90-3

3-[(4-Bromo-3-methylphenyl)methyl]azetidine;hydrochloride

Cat. No.: B2592590
CAS No.: 2470438-90-3
M. Wt: 276.6
InChI Key: NIDHLWBVCOHLIF-UHFFFAOYSA-N
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Description

3-[(4-Bromo-3-methylphenyl)methyl]azetidine hydrochloride is a small-molecule azetidine derivative featuring a 4-bromo-3-methylphenyl group attached via a methylene bridge to the azetidine ring.

Properties

IUPAC Name

3-[(4-bromo-3-methylphenyl)methyl]azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c1-8-4-9(2-3-11(8)12)5-10-6-13-7-10;/h2-4,10,13H,5-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDHLWBVCOHLIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC2CNC2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromo-3-methylphenyl)methyl]azetidine;hydrochloride typically involves the following steps:

    Bromination of 3-methylbenzyl chloride: The starting material, 3-methylbenzyl chloride, is brominated using bromine in the presence of a suitable catalyst to yield 4-bromo-3-methylbenzyl chloride.

    Formation of azetidine ring: The brominated intermediate is then reacted with azetidine under basic conditions to form 3-[(4-Bromo-3-methylphenyl)methyl]azetidine.

    Hydrochloride salt formation: Finally, the azetidine derivative is treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromo-3-methylphenyl)methyl]azetidine;hydrochloride can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling reactions: The aromatic ring can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution reactions: Common reagents include sodium azide, potassium thiolate, and various amines. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, often in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution reactions: Products include azido, thiol, and amino derivatives of the original compound.

    Oxidation and reduction: Products can range from hydroxylated to fully reduced forms of the compound.

    Coupling reactions: Products are typically more complex aromatic systems with additional functional groups.

Scientific Research Applications

3-[(4-Bromo-3-methylphenyl)methyl]azetidine;hydrochloride has several scientific research applications:

    Medicinal chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Organic synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological studies: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.

    Industrial applications: The compound is used in the development of new materials, such as polymers and advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(4-Bromo-3-methylphenyl)methyl]azetidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated aromatic ring and azetidine moiety can interact with active sites or binding pockets, leading to inhibition or modulation of biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituent Molecular Formula Molecular Weight (g/mol) Key Features Reference ID
3-[(4-Bromo-3-methylphenyl)methyl]azetidine HCl Azetidine 4-Bromo-3-methylbenzyl C₁₁H₁₃BrClN 282.59 (calculated) Bromine and methyl on phenyl; rigid core -
3-(4-Bromo-2,5-dimethoxyphenyl)azetidine HCl Azetidine 4-Bromo-2,5-dimethoxyphenyl C₁₁H₁₃BrNO₂·HCl ~322.59 Bromine, methoxy groups; SSRI candidate
3-((4-Bromo-2-methylphenoxy)methyl)pyrrolidine HCl Pyrrolidine 4-Bromo-2-methylphenoxy C₁₂H₁₅BrClNO 320.61 Pyrrolidine ring; phenoxy linkage
3-(4-Chlorophenyl)azetidine HCl Azetidine 4-Chlorophenyl C₉H₉Cl₂N 202.08 Chlorine substituent; simpler structure
3-(4-Chlorophenoxy)azetidine HCl Azetidine 4-Chlorophenoxy C₉H₁₁Cl₂NO 220.10 Phenoxy linkage; halogen substitution

Key Differences and Implications

Halogen Effects (Br vs. Cl): Bromine’s larger atomic radius and lipophilicity may enhance membrane permeability compared to chlorine.

Substituent Position and Linkage: The target compound’s benzyl group (C₆H₄BrCH₂-) contrasts with phenoxy-linked analogs (e.g., 3-((4-bromo-2-methylphenoxy)methyl)pyrrolidine HCl). Phenoxy linkages introduce ether bonds, which may alter solubility and metabolic pathways .

Ring Size (Azetidine vs. For example, pyrrolidine derivatives like 3-((4-bromo-2-methylphenoxy)methyl)pyrrolidine HCl may exhibit different pharmacokinetic profiles .

The bromine and methyl groups in the target compound could similarly modulate anti-inflammatory or CNS-targeted activity.

Research Findings on Structural Analogs

  • Neuroprotection: 3-(Naphthalen-2-yl(propoxy)methyl)azetidine HCl (KHG26792) attenuates MPP⁺-induced cytotoxicity by regulating mitochondrial dysfunction and oxidative stress in SH-SY5Y cells . This suggests azetidine derivatives with bulky aromatic substituents may target neurodegenerative pathways.
  • Synthetic Accessibility: Azetidine cores are often synthesized via methods like Suzuki coupling (e.g., ) or aza-Michael additions (), which could be adapted for the target compound .

Biological Activity

3-[(4-Bromo-3-methylphenyl)methyl]azetidine;hydrochloride is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a brominated aromatic ring attached to an azetidine moiety, which contributes to its unique chemical properties. The hydrochloride form enhances its solubility and stability in biological environments, making it suitable for various applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The brominated aromatic ring and azetidine structure can modulate biological pathways by inhibiting or activating these targets. The precise mechanisms depend on the context of use, but they generally involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes like inflammation or cancer cell proliferation.
  • Receptor Modulation : It can interact with receptors to alter signaling pathways, which may lead to therapeutic effects in conditions such as neurological disorders.

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits antimicrobial activity. Research has shown that compounds with similar structures often possess the ability to inhibit bacterial growth, suggesting a potential application in treating infections.

Anticancer Activity

The compound is also being investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.

Research Findings and Case Studies

Recent studies have focused on synthesizing derivatives of azetidine compounds to explore their biological activities further. For example:

Study Findings
Synthesis of Azetidine Derivatives A study demonstrated that azetidine derivatives showed varying degrees of cytotoxicity against cancer cell lines, indicating the potential for developing new anticancer agents .
Mechanistic Studies Research highlighted the interaction of similar azetidine compounds with specific protein targets, leading to significant inhibition of enzymatic activity related to cancer progression .
Antimicrobial Screening A screening assay revealed that certain derivatives exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria .

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